molecular formula C6H4N2S4 B591426 NU 9056

NU 9056

Cat. No.: B591426
M. Wt: 232.4 g/mol
InChI Key: MLRAMCAHIWHWRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NU 9056 is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two thiazole rings connected by a disulfide bond. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NU 9056 typically involves the formation of the thiazole ring followed by the introduction of the disulfide linkage. One common method involves the reaction of thioamides with α-haloketones to form the thiazole ring. The disulfide bond can be introduced through the oxidation of thiol groups using oxidizing agents such as hydrogen peroxide or iodine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

NU 9056 can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

NU 9056 has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NU 9056 is unique due to its disulfide linkage, which imparts distinct redox properties. This feature allows it to participate in redox reactions that can modulate biological activity, making it a valuable compound in medicinal chemistry and other fields.

Properties

IUPAC Name

5-(1,2-thiazol-5-yldisulfanyl)-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2S4/c1-3-7-9-5(1)11-12-6-2-4-8-10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRAMCAHIWHWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1)SSC2=CC=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is NU9056 and what is its primary mechanism of action?

A1: NU9056 (1,2-bis(isothiazol-5-yl)disulfane) is a small molecule inhibitor of lysine acetyltransferase 5 (KAT5), also known as Tip60. [] KAT5 is an enzyme that plays a crucial role in various cellular processes, including transcriptional regulation, DNA damage repair, and cell signaling, by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. [] By inhibiting KAT5, NU9056 disrupts these cellular processes and affects the expression of downstream target genes, ultimately leading to a range of effects depending on the cell type and context.

Q2: What specific cancers have been studied in relation to NU9056 and KAT5 inhibition?

A2: Preclinical research has investigated the potential of NU9056 in various cancer models. Studies show promising results in anaplastic thyroid carcinoma (ATC) [], extranodal NK/T cell lymphoma (ENKTL) [], esophageal cancer [], and prostate cancer. [] In these cancers, KAT5 is often overexpressed and associated with aggressive tumor behavior and poor prognosis. [, ]

Q3: How does NU9056 affect the growth and survival of cancer cells?

A3: NU9056 has been shown to inhibit the proliferation, migration, and invasion of various cancer cell lines. [, , ] It accomplishes this by interfering with key signaling pathways involved in cell cycle progression, apoptosis, and epithelial-mesenchymal transition (EMT). [, ] For instance, in ATC cells, NU9056 downregulates miR-202 expression by shortening the half-life of its transcription factor c-Myc, leading to the suppression of tumor growth and invasion. [] In ENKTL cells, NU9056 induces cell cycle arrest, promotes apoptosis, and inhibits the JAK2/STAT3 signaling pathway, ultimately leading to reduced cell viability. []

Q4: Beyond cancer, what other therapeutic applications have been explored for NU9056?

A4: Research indicates potential therapeutic benefits of NU9056 in other areas like inflammatory diseases and parasitic infections. Studies in a murine model of allergic conjunctivitis (AC) demonstrated that NU9056 could alleviate ocular inflammation by inhibiting the PI3K/AKT pathway. [] Furthermore, NU9056 effectively inhibited the growth and survival of the malaria parasite Plasmodium falciparum by targeting its histone acetyltransferase protein, PfMYST. []

Q5: Does NU9056 impact the inflammatory response?

A5: Yes, NU9056 has shown promising anti-inflammatory effects. For example, in LPS-treated mice (a model for sepsis-associated encephalopathy), NU9056 treatment improved survival rates and alleviated cognitive impairment, anxiety, and depression. [] These beneficial effects were linked to the inhibition of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. [, ] NU9056 also showed a protective effect in a murine model of allergic conjunctivitis, reducing inflammation and eosinophilic infiltration by inhibiting the PI3K/AKT pathway. []

Q6: Has NU9056 been investigated in the context of viral infections?

A6: Yes, a study investigated the impact of NU9056 on Kaposi's sarcoma-associated herpesvirus (KSHV). [] The research demonstrated that NU9056 could inhibit both lytic and latent gene expression of KSHV and reduce the viability of KSHV-infected B lymphoma cells. [] These findings suggest NU9056's potential as an antiviral agent against KSHV infection and its associated malignancies.

Q7: What is the role of KAT5 in muscle cell differentiation, and how does NU9056 affect this process?

A7: Research suggests that KAT5 plays a critical role in regulating the differentiation of muscle stem cells. [] A study demonstrated that inhibiting KAT5 with NU9056 could rescue the impaired differentiation observed in emerin-null myogenic progenitors, a model for Emery-Dreifuss muscular dystrophy. [] These findings highlight the potential of KAT5 inhibition as a therapeutic strategy for muscle wasting diseases.

Q8: How does NU9056 affect memory consolidation in mice?

A8: A study investigated the role of the histone variant H2A.Z in memory consolidation and found that NU9056, by inhibiting Tip60 (a regulator of H2A.Z), could influence this process. [] Administering NU9056 at specific time points after learning enhanced remote contextual fear memory in mice, while a delayed administration impaired recall initially but protected the memory from further decline. [] These findings suggest a complex role of Tip60 and H2A.Z in memory formation and consolidation.

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